molecular formula C7H9N3O2 B11775899 N,N-dimethyl-2-nitropyridin-3-amine

N,N-dimethyl-2-nitropyridin-3-amine

Cat. No.: B11775899
M. Wt: 167.17 g/mol
InChI Key: JXIWSOICOWQAST-UHFFFAOYSA-N
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Description

N,N-dimethyl-2-nitropyridin-3-amine is a heterocyclic compound with the empirical formula C7H9N3O2 and a molecular weight of 167.17 g/mol . This compound is characterized by a pyridine ring substituted with a nitro group at the 2-position and two methyl groups at the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-2-nitropyridin-3-amine typically involves the nitration of N,N-dimethylpyridin-3-amine. The nitration reaction can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same nitration reaction, but with enhanced safety measures and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-2-nitropyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N,N-dimethyl-2-nitropyridin-3-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential pharmacological properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N-dimethyl-2-nitropyridin-3-amine involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The compound’s structure allows it to participate in hydrogen bonding and other interactions with target proteins, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

    N,N-dimethyl-3-nitropyridin-2-amine: Similar structure but with the nitro group at a different position.

    N,N-dimethyl-4-nitropyridin-2-amine: Another isomer with the nitro group at the 4-position.

    N,N-dimethyl-5-nitropyridin-2-amine: Similar compound with the nitro group at the 5-position.

Uniqueness

N,N-dimethyl-2-nitropyridin-3-amine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the nitro group and the dimethylamino group on the pyridine ring confer distinct properties compared to its isomers .

Properties

Molecular Formula

C7H9N3O2

Molecular Weight

167.17 g/mol

IUPAC Name

N,N-dimethyl-2-nitropyridin-3-amine

InChI

InChI=1S/C7H9N3O2/c1-9(2)6-4-3-5-8-7(6)10(11)12/h3-5H,1-2H3

InChI Key

JXIWSOICOWQAST-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(N=CC=C1)[N+](=O)[O-]

Origin of Product

United States

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